4-Hydroxybutyryl-CoA

Description

Properties

Molecular Formula |

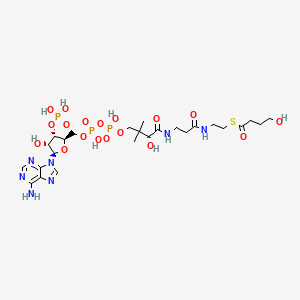

C25H42N7O18P3S |

|---|---|

Molecular Weight |

853.6 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-hydroxybutanethioate |

InChI |

InChI=1S/C25H42N7O18P3S/c1-25(2,20(37)23(38)28-6-5-15(34)27-7-9-54-16(35)4-3-8-33)11-47-53(44,45)50-52(42,43)46-10-14-19(49-51(39,40)41)18(36)24(48-14)32-13-31-17-21(26)29-12-30-22(17)32/h12-14,18-20,24,33,36-37H,3-11H2,1-2H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t14-,18-,19-,20+,24-/m1/s1 |

InChI Key |

BAMBWCGEVIAQBF-CITAKDKDSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCO)O |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCO)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCO)O |

Synonyms |

4-hydroxybutyryl-CoA 4-hydroxybutyryl-coenzyme A coenzyme A, 4-hydroxybutyryl- |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Hydroxybutyryl-CoA: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybutyryl-coenzyme A (4-hydroxybutyryl-CoA) is a pivotal intermediate in several unique metabolic pathways, most notably in the fermentation of γ-aminobutyric acid (GABA) by anaerobic bacteria and in the carbon fixation cycles of certain archaea. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological roles of 4-hydroxybutyryl-CoA. Detailed experimental protocols for its enzymatic synthesis and the characterization of its key metabolic enzyme, 4-hydroxybutyryl-CoA dehydratase, are presented. Furthermore, this document includes detailed diagrams of the metabolic pathways in which 4-hydroxybutyryl-CoA participates, offering a valuable resource for researchers in microbiology, biochemistry, and drug development.

Chemical Structure and Properties

4-Hydroxybutyryl-CoA is an acyl-CoA thioester. It is formed through the formal condensation of the thiol group of coenzyme A with the carboxyl group of 4-hydroxybutyric acid.[1]

Table 1: Chemical and Physical Properties of 4-Hydroxybutyryl-CoA

| Property | Value | Source |

| Molecular Formula | C25H42N7O18P3S | [1][2] |

| Molecular Weight | 853.6 g/mol | [1] |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-hydroxybutanethioate | [1] |

| Synonyms | 4-hydroxybutanoyl-CoA, gamma-hydroxybutyryl-CoA | [1] |

Biological Significance and Metabolic Pathways

4-Hydroxybutyryl-CoA is a key metabolite in two significant and distinct metabolic pathways: the fermentation of GABA in clostridia and the 3-hydroxypropionate/4-hydroxybutyrate cycle in archaea.

GABA Fermentation in Clostridium aminobutyricum

In Clostridium aminobutyricum, 4-hydroxybutyryl-CoA is an intermediate in the fermentation of GABA to butyrate, acetate, and ammonia. This pathway is a crucial energy-conserving strategy for this anaerobic bacterium. The central reaction involving 4-hydroxybutyryl-CoA is its dehydration to crotonyl-CoA, catalyzed by the enzyme 4-hydroxybutyryl-CoA dehydratase.

3-Hydroxypropionate/4-Hydroxybutyrate (3HP/4HB) Cycle

In certain archaea, such as Metallosphaera sedula, 4-hydroxybutyryl-CoA is a key intermediate in the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle, an autotrophic carbon dioxide assimilation pathway. In this cycle, two molecules of CO2 are fixed to generate one molecule of acetyl-CoA. 4-Hydroxybutyryl-CoA is formed from succinyl-CoA and is subsequently converted to two molecules of acetyl-CoA.

Experimental Protocols

Enzymatic Synthesis of 4-Hydroxybutyryl-CoA

This protocol describes the in situ enzymatic synthesis of 4-hydroxybutyryl-CoA from 4-hydroxybutyrate and a CoA donor, such as acetyl-CoA, using 4-hydroxybutyrate CoA-transferase.

Materials:

-

4-hydroxybutyrate sodium salt

-

Acetyl-CoA or Butyryl-CoA

-

Purified 4-hydroxybutyrate CoA-transferase from Clostridium aminobutyricum

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

-

EDTA (1 mM)

-

Dithiothreitol (DTT, 1 mM)

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM DTT, 10 mM 4-hydroxybutyrate, and 1 mM acetyl-CoA.

-

Initiate the reaction by adding a catalytic amount of purified 4-hydroxybutyrate CoA-transferase.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

The formation of 4-hydroxybutyryl-CoA can be monitored by HPLC.

Purification (Optional): If purified 4-hydroxybutyryl-CoA is required, the reaction mixture can be subjected to reverse-phase HPLC using a C18 column. A gradient of acetonitrile (B52724) in a phosphate buffer is typically used for elution. The fraction containing 4-hydroxybutyryl-CoA is collected and can be lyophilized.

Assay of 4-Hydroxybutyryl-CoA Dehydratase Activity

This protocol describes a coupled spectrophotometric assay to determine the activity of 4-hydroxybutyryl-CoA dehydratase from Clostridium aminobutyricum. The formation of crotonyl-CoA is coupled to the reduction of NAD+ by subsequent enzymatic reactions.

Materials:

-

Anaerobic cuvettes

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

EDTA (2 mM)

-

Dithiothreitol (DTE, 2 mM)

-

NAD+ (2 mM)

-

Sodium 4-hydroxybutyrate (1 mM)

-

Coenzyme A (CoASH, 0.1 mM)

-

Acetyl-phosphate (1 mM)

-

Acetyl-CoA (1 mM)

-

4-Hydroxybutyrate CoA-transferase (1.2 U)

-

Enzyme pool from Acidaminococcus fermentans (containing crotonase, 3-hydroxybutyryl-CoA dehydrogenase, and thiolase) (0.3 U)

-

Purified 4-hydroxybutyryl-CoA dehydratase

Procedure:

-

Prepare the assay mixture in an anaerobic cuvette containing 100 mM potassium phosphate buffer (pH 7.4), 2 mM EDTA, 2 mM DTE, 2 mM NAD+, 1 mM sodium 4-hydroxybutyrate, 0.1 mM CoASH, 1 mM acetyl-phosphate, and 1 mM acetyl-CoA.

-

Add 1.2 U of 4-hydroxybutyrate CoA-transferase and 0.3 U of the enzyme pool from Acidaminococcus fermentans.

-

Equilibrate the mixture at 37°C and monitor the baseline absorbance at 340 nm.

-

Initiate the reaction by adding a known amount of purified 4-hydroxybutyryl-CoA dehydratase.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Conclusion

4-Hydroxybutyryl-CoA is a fascinating and important molecule at the crossroads of anaerobic metabolism and archaeal carbon fixation. Its unique chemical properties and central role in these pathways make it a subject of ongoing research interest. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for scientists and researchers to further explore the biochemistry and potential applications of 4-hydroxybutyryl-CoA and its associated enzymes. This knowledge is not only fundamental to our understanding of microbial metabolism but also holds promise for the development of novel biotechnological applications and therapeutic interventions.

References

The Pivotal Role of 4-Hydroxybutyryl-CoA in Archaeal Carbon Fixation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Archaea have evolved unique metabolic pathways to thrive in some of the most extreme environments on Earth. Central to the autotrophic carbon fixation capabilities of many archaea is the intermediate molecule 4-hydroxybutyryl-CoA. This molecule is a key player in two recently discovered and highly efficient carbon fixation cycles: the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle and the dicarboxylate/4-hydroxybutyrate (DC/4HB) cycle. Understanding the function of 4-hydroxybutyryl-CoA and its associated enzymatic machinery is crucial for fields ranging from microbial ecology and evolution to biotechnology and the development of novel therapeutics. This technical guide provides an in-depth examination of the role of 4-hydroxybutyryl-CoA in these archaeal pathways, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core metabolic processes.

Introduction to Archaeal Carbon Fixation Pathways

While the Calvin-Benson-Bassham cycle is the most well-known carbon fixation pathway in plants and cyanobacteria, archaea utilize a diverse array of at least six different pathways to assimilate inorganic carbon.[1] Among the most recently elucidated are the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle and the dicarboxylate/4-hydroxybutyrate (DC/4HB) cycle, both of which feature 4-hydroxybutyryl-CoA as a central intermediate.[2][3] These cycles are particularly noteworthy for their energy efficiency and adaptation to extreme conditions.[4][5]

The 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle is operative in thermoacidophilic archaea, such as members of the order Sulfolobales (e.g., Metallosphaera sedula), and has also been identified in ammonia-oxidizing archaea of the phylum Thaumarchaeota.[2][4][6] This pathway is notable for its aerobic nature.[2]

The dicarboxylate/4-hydroxybutyrate (DC/4HB) cycle is found in anaerobic archaea, including hyperthermophiles like Ignicoccus hospitalis from the order Desulfurococcales.[7][8] A key distinction of this pathway is its reliance on oxygen-sensitive enzymes and ferredoxin as a reductant.[2][7]

In both cycles, the conversion of succinyl-CoA to two molecules of acetyl-CoA proceeds through the formation of 4-hydroxybutyrate and its activated form, 4-hydroxybutyryl-CoA.[2][7][9]

The Core Function of 4-Hydroxybutyryl-CoA: Conversion to Acetyl-CoA

The latter part of both the 3HP/4HB and DC/4HB cycles involves the transformation of 4-hydroxybutyrate into two molecules of acetyl-CoA. This sequence of reactions is critical for regenerating the initial CO2 acceptor molecule (acetyl-CoA) and for providing precursors for biosynthesis.[2][7] The key enzymatic steps are as follows:

-

Activation of 4-hydroxybutyrate: 4-hydroxybutyrate is first activated to 4-hydroxybutyryl-CoA by the enzyme 4-hydroxybutyryl-CoA synthetase (or ligase). This reaction requires ATP.[2][8][10] In Crenarchaeota, this enzyme is AMP-forming, while in Thaumarchaeota, a more energy-efficient ADP-forming variant is found.[11][12]

-

Dehydration to crotonyl-CoA: The unique and crucial enzyme 4-hydroxybutyryl-CoA dehydratase catalyzes the elimination of water from 4-hydroxybutyryl-CoA to form crotonyl-CoA.[9][10] This enzyme contains a [4Fe-4S] cluster and FAD and employs a ketyl radical mechanism.[10][13]

-

Hydration to (S)-3-hydroxybutyryl-CoA: Crotonyl-CoA hydratase adds water to crotonyl-CoA, yielding (S)-3-hydroxybutyryl-CoA.[10]

-

Oxidation to acetoacetyl-CoA: (S)-3-hydroxybutyryl-CoA dehydrogenase oxidizes (S)-3-hydroxybutyryl-CoA to acetoacetyl-CoA, typically using NAD+ as the electron acceptor.[10]

-

Thiolytic cleavage to acetyl-CoA: Finally, acetoacetyl-CoA β-ketothiolase cleaves acetoacetyl-CoA in the presence of Coenzyme A to produce two molecules of acetyl-CoA.[10]

Signaling Pathways and Metabolic Cycles

The 3-Hydroxypropionate/4-Hydroxybutyrate (3HP/4HB) Cycle

This cycle can be conceptually divided into two parts. The first part involves the carboxylation of acetyl-CoA and its conversion to succinyl-CoA. The second part, which is detailed below, shows the conversion of succinyl-CoA to two molecules of acetyl-CoA, with 4-hydroxybutyryl-CoA as a key intermediate.

References

- 1. Reaction Kinetic Analysis of the 3-Hydroxypropionate/4-Hydroxybutyrate CO2 Fixation Cycle in Extremely Thermoacidophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of 4-Hydroxybutyrate-CoA Synthetase in the CO2 Fixation Cycle in Thermoacidophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. 3-Hydroxypropionate/4-hydroxybutyrate cycle - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. pnas.org [pnas.org]

- 9. A 3-hydroxypropionate/4-hydroxybutyrate autotrophic carbon dioxide assimilation pathway in Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A dicarboxylate/4-hydroxybutyrate autotrophic carbon assimilation cycle in the hyperthermophilic Archaeum Ignicoccus hospitalis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. biorxiv.org [biorxiv.org]

- 13. scispace.com [scispace.com]

The 4-Hydroxybutyryl-CoA Metabolic Pathway: A Core Technical Guide for Researchers and Drug Development Professionals

December 19, 2025

Abstract

The 4-hydroxybutyryl-CoA (4-HB-CoA) metabolic pathway is a central route in the carbon metabolism of a variety of microorganisms, most notably in archaeal autotrophic carbon fixation. This technical guide provides an in-depth exploration of the core pathways involving 4-HB-CoA, with a primary focus on the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle and the dicarboxylate/4-hydroxybutyrate (DC/4HB) cycle. It also delves into the relevance of 4-hydroxybutyrate metabolism in human health and disease, offering insights for drug development professionals. This document summarizes key quantitative data, details experimental protocols for the study of this pathway, and provides visualizations of the metabolic and experimental workflows.

Introduction to 4-Hydroxybutyryl-CoA Metabolism

4-Hydroxybutyryl-CoA is a key intermediate in several metabolic pathways, the most prominent of which are two distinct carbon dioxide (CO2) fixation cycles found in Archaea. These pathways are of significant interest due to their unique enzymatic reactions and their role in the global carbon cycle.[1]

-

The 3-Hydroxypropionate/4-Hydroxybutyrate (3HP/4HB) Cycle: This pathway operates in some thermoacidophilic archaea, such as members of the order Sulfolobales.[2] It is notable for its ability to function under aerobic conditions.

-

The Dicarboxylate/4-Hydroxybutyrate (DC/4HB) Cycle: This cycle is found in anaerobic hyperthermophilic archaea, including Ignicoccus hospitalis.[3] It utilizes a different set of reactions for the initial carboxylation steps compared to the 3HP/4HB cycle.

Beyond its role in autotrophic microorganisms, the metabolism of 4-hydroxybutyrate (the precursor to 4-HB-CoA) is also relevant in human physiology and pathology. The accumulation of 4-hydroxybutyrate (also known as gamma-hydroxybutyrate or GHB) is the hallmark of the rare genetic disorder Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD).[1][4] Understanding the enzymes involved in 4-hydroxybutyrate metabolism is therefore crucial for developing potential therapeutic interventions.

Core Metabolic Pathways

The 3-Hydroxypropionate/4-Hydroxybutyrate (3HP/4HB) Cycle

The 3HP/4HB cycle is a complex pathway that fixes two molecules of bicarbonate into one molecule of acetyl-CoA. The cycle can be conceptually divided into two parts: the synthesis of succinyl-CoA from acetyl-CoA via 3-hydroxypropionate, and the subsequent conversion of succinyl-CoA back to two molecules of acetyl-CoA via 4-hydroxybutyrate.

The key steps involved in the conversion of succinyl-CoA to two molecules of acetyl-CoA are:

-

Succinyl-CoA reduction: Succinyl-CoA is reduced to succinic semialdehyde by succinyl-CoA reductase.

-

Succinic semialdehyde reduction: Succinic semialdehyde is further reduced to 4-hydroxybutyrate by succinic semialdehyde reductase.

-

Activation of 4-hydroxybutyrate: 4-hydroxybutyrate is activated to 4-hydroxybutyryl-CoA by 4-hydroxybutyryl-CoA synthetase (ligase).

-

Dehydration of 4-hydroxybutyryl-CoA: 4-hydroxybutyryl-CoA is dehydrated to crotonyl-CoA by the oxygen-sensitive enzyme 4-hydroxybutyryl-CoA dehydratase.[4][5]

-

Conversion of crotonyl-CoA to acetoacetyl-CoA: Crotonyl-CoA is converted to acetoacetyl-CoA through the actions of crotonyl-CoA hydratase and (S)-3-hydroxybutyryl-CoA dehydrogenase.

-

Thiolytic cleavage of acetoacetyl-CoA: Acetoacetyl-CoA is cleaved by acetoacetyl-CoA β-ketothiolase to yield two molecules of acetyl-CoA.[4]

The Dicarboxylate/4-Hydroxybutyrate (DC/4HB) Cycle

The DC/4HB cycle shares the same series of reactions as the 3HP/4HB cycle for the conversion of succinyl-CoA to two molecules of acetyl-CoA. The primary distinction lies in the initial CO2 fixation steps. In the DC/4HB cycle, acetyl-CoA is reductively carboxylated to pyruvate, which is then converted to phosphoenolpyruvate (B93156) (PEP). A second carboxylation of PEP yields oxaloacetate, which is subsequently reduced to succinyl-CoA through a series of reactions that resemble a partial reverse Krebs cycle.[3][6]

Human 4-Hydroxybutyrate Metabolism

In humans, 4-hydroxybutyrate (GHB) is a neurotransmitter and is metabolized through a distinct pathway. The key enzyme in its degradation is succinic semialdehyde dehydrogenase (SSADH). A deficiency in this enzyme leads to the accumulation of GHB and succinic semialdehyde.[1][4] The latter is then reduced to GHB, creating a metabolic loop that exacerbates GHB accumulation.

Quantitative Data

Enzyme Kinetics

The following table summarizes the kinetic parameters for key enzymes in the 4-hydroxybutyryl-CoA metabolic pathway from various organisms.

| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (µmol min⁻¹ mg⁻¹) | Reference |

| 4-Hydroxybutyryl-CoA Synthetase (Msed_0406) | Metallosphaera sedula | 4-Hydroxybutyrate | 1900 | 1.69 | [7] |

| 4-Hydroxybutyryl-CoA Synthetase (Msed_0394) | Metallosphaera sedula | 4-Hydroxybutyrate | 1500 | 0.22 | [7] |

| 4-Hydroxybutyryl-CoA Dehydratase | Clostridium aminobutyricum | 4-Hydroxybutyryl-CoA | 50 | - | [8] |

| 4-Hydroxybutyryl-CoA Dehydratase | Metallosphaera sedula | 4-Hydroxybutyryl-CoA | - | 2.2 | [4] |

| Acetoacetyl-CoA β-ketothiolase (Msed_0656) | Metallosphaera sedula | Acetoacetyl-CoA | - | 140 | [4] |

Note: '-' indicates data not available in the cited sources.

Metabolic Flux Analysis

Metabolic flux analysis in Metallosphaera sedula has revealed that under autotrophic conditions, the carbon flux is split between two major branches. Approximately two-thirds of the carbon for central metabolism is derived from succinyl-CoA (the succinate branch), while the remaining one-third comes from acetyl-CoA (the acetyl-CoA branch) generated at the end of the 3HP/4HB cycle.[4] This distribution highlights the anaplerotic role of the pathway in replenishing central metabolic intermediates.

Experimental Protocols

Enzyme Assays

This assay measures the substrate-dependent disappearance of Coenzyme A (CoA) spectrophotometrically.

-

Reaction Mixture:

-

100 mM MOPS/KOH buffer, pH 7.9

-

5 mM MgCl₂

-

2.5 mM ATP

-

0.15 mM CoA

-

Purified 4-hydroxybutyryl-CoA synthetase

-

Substrate (e.g., 10 mM 4-hydroxybutyrate)

-

-

Procedure:

-

Pre-incubate the reaction mixture without the substrate at the desired temperature (e.g., 75°C for enzymes from thermophiles).

-

Initiate the reaction by adding the substrate.

-

At various time points, take aliquots of the reaction mixture and add them to a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to stop the reaction and quantify the remaining free CoA.

-

Measure the absorbance at 412 nm. The concentration of free CoA is determined using the molar extinction coefficient of the 2-nitro-5-thiobenzoate anion (ε₄₁₂ = 14,150 M⁻¹ cm⁻¹).[7]

-

This is a coupled spectrophotometric assay that measures the formation of NADH.

-

Reaction Mixture:

-

20 mM Sodium phosphate (B84403) buffer

-

5 mM MgCl₂

-

2 mM 4-hydroxybutyrate

-

2 mM ATP

-

1 mM CoA

-

2 mM NAD⁺

-

1 mM DTT

-

Purified 4-hydroxybutyryl-CoA synthetase (as a coupling enzyme)

-

Purified crotonyl-CoA hydratase/(S)-3-hydroxybutyryl-CoA dehydrogenase (as a coupling enzyme)

-

Purified 4-hydroxybutyryl-CoA dehydratase

-

-

Procedure:

-

Pre-incubate the reaction mixture (excluding the dehydratase) at the optimal temperature (e.g., 70°C) to allow for the formation of 4-hydroxybutyryl-CoA.[4]

-

Initiate the reaction by adding the purified 4-hydroxybutyryl-CoA dehydratase.

-

Monitor the increase in absorbance at 340 nm due to the reduction of NAD⁺ to NADH.

-

Heterologous Expression and Purification of Pathway Enzymes

Many enzymes of the 4-hydroxybutyryl-CoA pathway have been successfully expressed in Escherichia coli and purified for in vitro characterization.

-

General Protocol:

-

Gene Synthesis and Cloning: Synthesize the gene encoding the target enzyme (codon-optimized for E. coli expression) and clone it into an appropriate expression vector (e.g., pET vectors with a His-tag).

-

Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression: Grow the transformed cells to a mid-log phase and induce protein expression with IPTG at a reduced temperature (e.g., 18-25°C) to enhance protein solubility. For oxygen-sensitive enzymes like 4-hydroxybutyryl-CoA dehydratase, expression and subsequent purification should be performed under anaerobic conditions.[4][5]

-

Cell Lysis and Clarification: Harvest the cells and lyse them by sonication or other methods. For enzymes from thermophiles, a heat treatment step can be employed to denature and precipitate a significant portion of the host proteins.

-

Purification: Purify the target enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps like size-exclusion chromatography may be necessary to achieve high purity.

-

Involvement in Disease and Drug Development

While the 4-hydroxybutyryl-CoA pathway is primarily associated with microbial metabolism, the study of 4-hydroxybutyrate metabolism in humans has significant implications for drug development, particularly in the context of rare metabolic disorders.

Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD)

SSADHD is an autosomal recessive disorder caused by mutations in the ALDH5A1 gene, which encodes the enzyme succinic semialdehyde dehydrogenase.[1] This enzyme is responsible for the oxidation of succinic semialdehyde to succinate. Its deficiency leads to the accumulation of succinic semialdehyde, which is then shunted to be reduced to 4-hydroxybutyrate (GHB).[1][4] The resulting high levels of GHB in the brain and other tissues are thought to be responsible for the neurological symptoms of the disease, which include developmental delay, hypotonia, seizures, and ataxia.[1]

Therapeutic Strategies and Drug Development

The understanding of 4-hydroxybutyrate metabolism in the context of SSADHD opens up several avenues for therapeutic intervention:

-

Substrate Reduction Therapy: Strategies aimed at reducing the production of GHB are being explored. This could involve inhibiting the enzymes responsible for the synthesis of GABA or the reduction of succinic semialdehyde.

-

Enzyme Replacement Therapy: While challenging for central nervous system disorders, the possibility of delivering a functional SSADH enzyme to the brain is a long-term goal.

-

Modulation of Downstream Effects: Research is ongoing to understand how elevated GHB levels lead to neuronal dysfunction. Targeting the downstream signaling pathways affected by GHB could provide symptomatic relief. For instance, GHB is known to interact with GABA-B receptors, and modulators of this receptor could be investigated.

The enzymes of the microbial 4-hydroxybutyryl-CoA pathway, particularly those with no close human homologs, could also represent potential targets for the development of novel antimicrobial agents. However, research in this area is still in its nascent stages.

Conclusion

The 4-hydroxybutyryl-CoA metabolic pathway is a fascinating and important area of study, with implications ranging from global carbon cycling to human genetic disease. The unique enzymatic reactions of the archaeal carbon fixation pathways present exciting opportunities for biotechnological applications, while the understanding of 4-hydroxybutyrate metabolism in humans is critical for the development of therapies for SSADHD. This technical guide provides a foundational understanding of these pathways, summarizing the current knowledge on their core reactions, quantitative aspects, and experimental investigation. Further research, particularly in the areas of metabolite dynamics, regulation of the DC/4HB cycle, and the development of targeted inhibitors, will undoubtedly continue to expand our knowledge and open up new avenues for scientific and therapeutic advancement.

References

- 1. About the Disorder | SSADH Association [ssadh.net]

- 2. [PDF] Conversion of 4-Hydroxybutyrate to Acetyl Coenzyme A and Its Anapleurosis in the Metallosphaera sedula 3-Hydroxypropionate/4-Hydroxybutyrate Carbon Fixation Pathway | Semantic Scholar [semanticscholar.org]

- 3. A dicarboxylate/4-hydroxybutyrate autotrophic carbon assimilation cycle in the hyperthermophilic Archaeum Ignicoccus hospitalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Hydroxybutyric acid and the clinical phenotype of succinic semialdehyde dehydrogenase deficiency, an inborn error of GABA metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Neuropediatrics / Abstract [thieme-connect.com]

- 6. A dicarboxylate/4-hydroxybutyrate autotrophic carbon assimilation cycle in the hyperthermophilic Archaeum Ignicoccus hospitalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

The Central Role of 4-Hydroxybutyryl-CoA in Archaeal Autotrophic Carbon Fixation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of 4-hydroxybutyryl-CoA in autotrophic carbon fixation, a critical process for a diverse range of archaea, particularly those thriving in extreme environments. This document details the two primary carbon fixation pathways that utilize this key intermediate: the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle and the dicarboxylate/4-hydroxybutyrate (DC/4HB) cycle. It presents a comprehensive overview of the enzymatic steps, quantitative data on pathway efficiency and enzyme kinetics, detailed experimental protocols, and visual representations of the metabolic pathways to facilitate a deeper understanding of these unique biochemical systems.

Introduction to Autotrophic Carbon Fixation and the Significance of 4-Hydroxybutyryl-CoA

Autotrophic carbon fixation, the process of converting inorganic carbon (primarily CO2) into organic compounds, is a fundamental biological process. While the Calvin-Benson-Bassham cycle is the most well-known pathway, several other evolutionarily ancient pathways exist, particularly in the domain Archaea.[1][2] Two of these pathways, the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle and the dicarboxylate/4-hydroxybutyrate (DC/4HB) cycle, are distinguished by the central role of 4-hydroxybutyryl-CoA.[3] These cycles are particularly significant in extremophilic archaea, enabling them to thrive in environments with high temperatures, low oxygen levels, and high concentrations of CO2, such as hydrothermal vents.[1]

The involvement of 4-hydroxybutyryl-CoA is a key feature in the second phase of both cycles, where succinyl-CoA is converted into two molecules of acetyl-CoA.[3][4][5] This conversion is crucial for regenerating the initial CO2 acceptor molecule and for providing precursors for biosynthesis. The enzymes involved in this segment of the pathways are of significant interest for their unique catalytic mechanisms and potential applications in metabolic engineering and biotechnology.[6]

The 3-Hydroxypropionate/4-Hydroxybutyrate (3HP/4HB) Cycle

The 3HP/4HB cycle is a carbon fixation pathway predominantly found in thermoacidophilic archaea of the order Sulfolobales, such as Metallosphaera sedula.[6][7] This pathway is notable for its energy efficiency, requiring fewer ATP molecules to fix CO2 compared to the Calvin cycle.[1] The cycle can be conceptually divided into two parts: the conversion of acetyl-CoA to succinyl-CoA and the subsequent conversion of succinyl-CoA to two molecules of acetyl-CoA, where 4-hydroxybutyrate is a key intermediate.[3][6]

Pathway Overview

The 3HP/4HB cycle begins with the carboxylation of acetyl-CoA. The overall process involves 16 reactions catalyzed by 13 enzymes to convert two molecules of CO2 and one molecule of acetyl-CoA into two molecules of acetyl-CoA, resulting in the net fixation of one molecule of CO2.[3] A key feature of this cycle is its operation under aerobic or microaerobic conditions, distinguishing it from the strictly anaerobic DC/4HB cycle.[3][6]

The Role of 4-Hydroxybutyryl-CoA in the 3HP/4HB Cycle

In the second part of the cycle, succinyl-CoA is reduced to 4-hydroxybutyrate, which is then activated to 4-hydroxybutyryl-CoA.[3] This is followed by a series of reactions that ultimately yield two molecules of acetyl-CoA.[5][8] The key enzymatic steps involving 4-hydroxybutyryl-CoA are:

-

4-Hydroxybutyrate-CoA ligase (AMP-forming): This enzyme catalyzes the activation of 4-hydroxybutyrate to 4-hydroxybutyryl-CoA.[3][5]

-

4-Hydroxybutyryl-CoA dehydratase: This radical enzyme dehydrates 4-hydroxybutyryl-CoA to crotonyl-CoA.[4][7][9]

-

Crotonyl-CoA hydratase/(S)-3-hydroxybutyryl-CoA dehydrogenase: This bifunctional enzyme hydrates crotonyl-CoA to (S)-3-hydroxybutyryl-CoA and then oxidizes it to acetoacetyl-CoA.[5]

-

Acetoacetyl-CoA β-ketothiolase: This enzyme cleaves acetoacetyl-CoA into two molecules of acetyl-CoA.[5]

The Dicarboxylate/4-Hydroxybutyrate (DC/4HB) Cycle

The dicarboxylate/4-hydroxybutyrate (DC/4HB) cycle is another autotrophic carbon fixation pathway that prominently features 4-hydroxybutyryl-CoA. This cycle has been identified in anaerobic archaea, such as the hyperthermophilic Crenarchaeon Ignicoccus hospitalis.[4][9] A key distinction from the 3HP/4HB cycle is its strict anaerobic nature, which is reflected in the use of oxygen-sensitive enzymes and reduced ferredoxin as an electron donor.[3][4]

Pathway Overview

The DC/4HB cycle can also be divided into two main parts. The first part involves the conversion of acetyl-CoA and two molecules of CO2 into succinyl-CoA via pyruvate (B1213749) and oxaloacetate, utilizing enzymes of an incomplete reductive citric acid cycle.[4][9] The second part mirrors the latter half of the 3HP/4HB cycle, converting succinyl-CoA to two molecules of acetyl-CoA through the 4-hydroxybutyrate pathway.[4]

The Role of 4-Hydroxybutyryl-CoA in the DC/4HB Cycle

The conversion of succinyl-CoA to two molecules of acetyl-CoA in the DC/4HB cycle follows the same enzymatic steps involving 4-hydroxybutyryl-CoA as in the 3HP/4HB cycle.[4][5] This shared module highlights the evolutionary conservation and central importance of this metabolic sequence in these carbon fixation pathways. The key enzymes are:

-

Succinyl-CoA reductase

-

Succinic semialdehyde reductase

-

4-Hydroxybutyrate-CoA ligase

-

4-Hydroxybutyryl-CoA dehydratase

-

Crotonyl-CoA hydratase

-

(S)-3-Hydroxybutyryl-CoA dehydrogenase

-

Acetoacetyl-CoA β-ketothiolase

Quantitative Data and Pathway Efficiency

The energy efficiency of carbon fixation pathways is a critical factor, especially for organisms in energy-limited environments. The 3HP/4HB and DC/4HB cycles are considered more energy-efficient than the Calvin cycle.

| Pathway | ATP Requirement (per triose phosphate) | Reductant Requirement (per triose phosphate) | Organisms | Oxygen Tolerance |

| 3-Hydroxypropionate/4-Hydroxybutyrate (3HP/4HB) Cycle | 9 ATP equivalents | 5 NAD(P)H | Metallosphaera sedula, Sulfolobales | Aerobic/Microaerobic |

| Dicarboxylate/4-Hydroxybutyrate (DC/4HB) Cycle | 9 ATP equivalents | 5 NAD(P)H + 2 Ferredoxin (reduced) | Ignicoccus hospitalis, Thermoproteales | Anaerobic |

| Calvin-Benson-Bassham Cycle | 9 ATP | 6 NADPH | Plants, Algae, Cyanobacteria | Aerobic |

Table 1: Comparison of Autotrophic Carbon Fixation Pathways. [1][4]

Metabolic flux analysis in Metallosphaera sedula has revealed that the carbon flux in the 3HP/4HB cycle is split, with approximately 35% proceeding through the acetyl-CoA branch and 65% through the succinate branch for biosynthesis.[6][10] This highlights the dual role of the cycle in both carbon fixation and providing precursors for central metabolism.

Enzyme Kinetics

Kinetic parameters for some of the key enzymes in the 4-hydroxybutyrate module have been determined, providing insights into potential rate-limiting steps and regulatory points.

| Enzyme (from M. sedula) | Substrate | K_m (mM) | V_max (U/mg) |

| 4-Hydroxybutyrate-CoA ligase | 4-Hydroxybutyrate | 0.23 ± 0.03 | 1.5 ± 0.1 |

| Crotonyl-CoA hydratase/(S)-3-hydroxybutyryl-CoA dehydrogenase | Crotonyl-CoA | 0.04 ± 0.01 | 110 ± 10 |

| (S)-3-Hydroxybutyryl-CoA | 0.02 ± 0.01 | 250 ± 20 | |

| Acetoacetyl-CoA β-ketothiolase | Acetoacetyl-CoA | 0.05 ± 0.01 | 45 ± 5 |

Table 2: Kinetic Properties of Key Enzymes in the Acetyl-CoA Branch of the 3HP/4HB Pathway. [5]

Detailed Experimental Protocols

Assay for 4-Hydroxybutyryl-CoA Dehydratase Activity

This protocol is adapted from studies on the enzyme from Clostridium aminobutyricum and is applicable with modifications for the archaeal enzyme.[11]

Objective: To measure the activity of 4-hydroxybutyryl-CoA dehydratase by monitoring the formation of crotonyl-CoA.

Materials:

-

Anaerobic chamber or glove box

-

Spectrophotometer

-

Cuvettes with stoppers

-

Reaction buffer: 100 mM potassium phosphate (B84403), pH 7.0

-

Substrate: 4-hydroxybutyryl-CoA (synthesized or commercially available)

-

Purified 4-hydroxybutyryl-CoA dehydratase

-

Reducing agent (e.g., dithiothreitol, DTT)

Procedure:

-

Prepare all solutions and the enzyme under strictly anaerobic conditions.

-

Set up the reaction mixture in a cuvette inside the anaerobic chamber. The final volume is typically 1 mL.

-

The reaction mixture contains:

-

100 mM potassium phosphate buffer, pH 7.0

-

1 mM DTT

-

0.2 mM 4-hydroxybutyryl-CoA

-

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 70°C for enzymes from thermophiles).

-

Initiate the reaction by adding a known amount of purified 4-hydroxybutyryl-CoA dehydratase.

-

Immediately monitor the increase in absorbance at 263 nm, which corresponds to the formation of the thioester bond in crotonyl-CoA (ε = 6.7 mM⁻¹ cm⁻¹).

-

Calculate the specific activity as micromoles of product formed per minute per milligram of enzyme.

Note: The enzyme is extremely oxygen-sensitive, and all steps must be performed under anaerobic conditions to maintain activity.[11][12]

Assay for 4-Hydroxybutyrate-CoA Ligase Activity

This protocol is based on methods used for the enzyme from Metallosphaera sedula.[3]

Objective: To measure the activity of 4-hydroxybutyrate-CoA ligase through a coupled spectrophotometric assay.

Materials:

-

Spectrophotometer capable of maintaining a high temperature (e.g., 70°C)

-

Reaction buffer: 100 mM MOPS/KOH, pH 7.9

-

Substrates: 4-hydroxybutyrate, ATP, Coenzyme A

-

Cofactors: MgCl2

-

Coupling enzymes: 4-hydroxybutyryl-CoA dehydratase, crotonyl-CoA hydratase, (S)-3-hydroxybutyryl-CoA dehydrogenase

-

NAD+

-

Purified 4-hydroxybutyrate-CoA ligase

Procedure:

-

Prepare a reaction mixture containing:

-

100 mM MOPS/KOH, pH 7.9

-

5 mM MgCl2

-

2.5 mM ATP

-

0.15 mM CoA

-

10 mM 4-hydroxybutyrate

-

2 mM NAD+

-

Saturating amounts of the coupling enzymes.

-

-

Pre-incubate the reaction mixture at the optimal temperature (e.g., 70°C).

-

Initiate the reaction by adding the purified 4-hydroxybutyrate-CoA ligase.

-

Monitor the reduction of NAD+ by measuring the increase in absorbance at 340 nm (ε = 6.22 mM⁻¹ cm⁻¹).

-

The rate of NAD+ reduction is directly proportional to the activity of 4-hydroxybutyrate-CoA ligase.

-

Calculate the specific activity.

Conclusion and Future Directions

The discovery and elucidation of the 3HP/4HB and DC/4HB cycles have significantly expanded our understanding of microbial carbon fixation. The central role of 4-hydroxybutyryl-CoA in these pathways highlights a convergent evolutionary strategy for the regeneration of acetyl-CoA in diverse archaea. The enzymes involved, particularly the oxygen-sensitive 4-hydroxybutyryl-CoA dehydratase, present fascinating subjects for mechanistic studies and potential targets for metabolic engineering.

Future research in this area will likely focus on:

-

A deeper understanding of the regulation of these pathways in response to environmental cues.

-

The discovery of novel variations of these cycles in other microorganisms.

-

The heterologous expression and optimization of these pathways in industrial microorganisms for the production of biofuels and other valuable chemicals from CO2.

This technical guide provides a solid foundation for researchers and professionals seeking to delve into the intricate world of archaeal carbon fixation and the unique biochemistry of 4-hydroxybutyryl-CoA. The provided data, protocols, and pathway diagrams serve as valuable resources for further investigation and application in this exciting field.

References

- 1. 3-Hydroxypropionate/4-hydroxybutyrate cycle - Wikipedia [en.wikipedia.org]

- 2. Biological carbon fixation - Wikipedia [en.wikipedia.org]

- 3. Role of 4-Hydroxybutyrate-CoA Synthetase in the CO2 Fixation Cycle in Thermoacidophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Conversion of 4-Hydroxybutyrate to Acetyl Coenzyme A and Its Anapleurosis in the Metallosphaera sedula 3-Hydroxypropionate/4-Hydroxybutyrate Carbon Fixation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reaction Kinetic Analysis of the 3-Hydroxypropionate/4-Hydroxybutyrate CO2 Fixation Cycle in Extremely Thermoacidophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A 3-hydroxypropionate/4-hydroxybutyrate autotrophic carbon dioxide assimilation pathway in Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conversion of 4-hydroxybutyrate to acetyl coenzyme A and its anapleurosis in the Metallosphaera sedula 3-hydroxypropionate/4-hydroxybutyrate carbon fixation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A dicarboxylate/4-hydroxybutyrate autotrophic carbon assimilation cycle in the hyperthermophilic Archaeum Ignicoccus hospitalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reaction kinetic analysis of the 3-hydroxypropionate/4-hydroxybutyrate CO2 fixation cycle in extremely thermoacidophilic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assay of 4-hydroxybutyryl-CoA dehydratase from Clostridium aminobutyricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Hydroxybutyryl-CoA dehydratase from Clostridium aminobutyricum: characterization of FAD and iron-sulfur clusters involved in an overall non-redox reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Enzymes of 4-Hydroxybutyryl-CoA Metabolism

This technical guide provides a comprehensive overview of the key enzymes involved in the metabolism of 4-hydroxybutyryl-CoA, a central intermediate in various metabolic pathways in microorganisms. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the function, kinetics, and experimental analysis of these enzymes.

Core Enzymes and the Metabolic Pathway

The conversion of 4-hydroxybutyrate to acetyl-CoA involves a series of enzymatic reactions. The primary enzymes in this pathway include 4-hydroxybutyrate dehydrogenase, 4-hydroxybutyrate CoA-transferase or synthetase, 4-hydroxybutyryl-CoA dehydratase, crotonyl-CoA hydratase, 3-hydroxybutyryl-CoA dehydrogenase, and acetoacetyl-CoA thiolase. Succinate-semialdehyde dehydrogenase is also a key enzyme in the upstream production of 4-hydroxybutyrate.

Below is a diagram illustrating the metabolic pathway from succinate (B1194679) to acetyl-CoA, highlighting the central role of 4-hydroxybutyryl-CoA.

Quantitative Data of Core Enzymes

The following tables summarize the key quantitative data for the enzymes involved in 4-hydroxybutyryl-CoA metabolism, compiled from various studies. These parameters are crucial for understanding the efficiency and regulation of this pathway.

Table 1: Kinetic Parameters of Enzymes in 4-Hydroxybutyryl-CoA Metabolism

| Enzyme | Organism | Substrate(s) | Km (mM) | kcat (s-1) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) |

| 4-Hydroxybutyrate Dehydrogenase | Cupriavidus necator | 4-Hydroxybutanoate | 0.98[1] | 8.4[1] | - | 9.0[1] | - |

| NAD+ | 0.064[1] | 8.9[1] | - | ||||

| 4-Hydroxybutyryl-CoA Synthetase | Metallosphaera sedula | 4-Hydroxybutyrate | 1.9 (Msed_0406) / 1.5 (Msed_0394) | - | 1.69 (Msed_0406) / 0.22 (Msed_0394) | - | 75 |

| 4-Hydroxybutyryl-CoA Dehydratase | Clostridium aminobutyricum | Acetyl-CoA (apparent) | 0.022 | - | 7.6 (s-1) | - | - |

| 3-Hydroxybutyryl-CoA Dehydrogenase | Nitrosopumilus maritimus | (S)-3-Hydroxybutyryl-CoA | 0.019 | - | 98.6 | 7.8 | 30 |

| Acetoacetyl-CoA | 0.023 | - | 135.7 | ||||

| Succinate-Semialdehyde Dehydrogenase | Bacillus subtilis | Succinic Semialdehyde | - | - | - | - | - |

| NAD+ | - | - | - | ||||

| NADP+ | - | - | - |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers.

Assay for 4-Hydroxybutyrate Dehydrogenase Activity

Principle: The activity of 4-hydroxybutyrate dehydrogenase is determined by monitoring the reduction of NAD+ to NADH at 340 nm, which is coupled to the oxidation of 4-hydroxybutyrate to succinic semialdehyde.

Reagents:

-

100 mM Tris-HCl buffer, pH 9.0

-

10 mM NAD+ stock solution

-

100 mM 4-hydroxybutyrate stock solution

-

Purified 4-hydroxybutyrate dehydrogenase enzyme

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

880 µL of 100 mM Tris-HCl buffer (pH 9.0)

-

100 µL of 10 mM NAD+

-

-

Incubate the mixture at the desired temperature (e.g., 25°C or 30°C) for 5 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding 20 µL of the enzyme solution.

-

Immediately start monitoring the increase in absorbance at 340 nm using a spectrophotometer.

-

Record the absorbance change over a period of 3-5 minutes.

-

The rate of reaction is calculated from the linear portion of the curve using the molar extinction coefficient of NADH (6.22 mM-1cm-1).

Assay for 4-Hydroxybutyryl-CoA Synthetase Activity

Principle: The activity of 4-hydroxybutyryl-CoA synthetase can be measured using a discontinuous spectrophotometric assay that measures the disappearance of Coenzyme A (CoA).[2]

Reagents:

-

100 mM MOPS/KOH buffer, pH 7.9

-

50 mM MgCl2 stock solution

-

25 mM ATP stock solution

-

1.5 mM CoA stock solution

-

1 M 4-hydroxybutyrate stock solution

-

5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Purified 4-hydroxybutyryl-CoA synthetase enzyme

Procedure:

-

Prepare a reaction mixture (600 µL) containing:

-

100 mM MOPS/KOH, pH 7.9

-

5 mM MgCl2

-

2.5 mM ATP

-

0.15 mM CoA

-

Purified enzyme

-

-

Incubate the reaction mixture at 75°C.[2]

-

At various time points, withdraw an 80 µL aliquot of the reaction mixture and add it to 80 µL of cold DTNB solution to stop the reaction and react with the remaining free CoA.

-

Measure the absorbance at 412 nm to determine the concentration of the CoA-DTNB adduct.

-

The rate of CoA consumption is proportional to the enzyme activity.

Assay for 4-Hydroxybutyryl-CoA Dehydratase Activity

Principle: This coupled assay measures the dehydration of 4-hydroxybutyryl-CoA to crotonyl-CoA. The 4-hydroxybutyryl-CoA is generated in situ from 4-hydroxybutyrate and acetyl-CoA by 4-hydroxybutyrate CoA-transferase. The formation of crotonyl-CoA can be monitored spectrophotometrically.[3]

Reagents:

-

Assay Buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.0)

-

4-hydroxybutyrate solution (e.g., 10 mM)

-

Acetyl-CoA solution (varied concentrations, e.g., 10-400 µM)

-

Purified 4-hydroxybutyrate CoA-transferase

-

Purified 4-hydroxybutyryl-CoA dehydratase

Procedure:

-

In a cuvette, prepare a reaction mixture containing the assay buffer, 4-hydroxybutyrate, and 4-hydroxybutyrate CoA-transferase.

-

Add varying concentrations of acetyl-CoA to different reaction mixtures.

-

Initiate the dehydration reaction by adding the 4-hydroxybutyryl-CoA dehydratase.

-

Monitor the formation of crotonyl-CoA by measuring the increase in absorbance at a specific wavelength (e.g., 263 nm).

-

The initial rates are determined and used to calculate the apparent Km and Vmax for acetyl-CoA.[3]

Assay for 3-Hydroxybutyryl-CoA Dehydrogenase Activity

Principle: The activity is measured by monitoring the reduction of acetoacetyl-CoA to (S)-3-hydroxybutyryl-CoA, which is coupled to the oxidation of NAD(P)H to NAD(P)+. The decrease in absorbance at 340 nm is monitored.[4][5]

Reagents:

-

100 mM potassium phosphate buffer, pH 6.5[4]

-

25 mM potassium citrate[4]

-

10 mM NAD(P)H stock solution

-

10 mM acetoacetyl-CoA stock solution

-

Purified 3-hydroxybutyryl-CoA dehydrogenase enzyme

Procedure:

-

Prepare a reaction mixture in a microplate well or cuvette containing:

-

100 mM potassium phosphate buffer (pH 6.5)

-

25 mM potassium citrate

-

75 µM NAD(P)H

-

-

Equilibrate the mixture to the desired temperature.

-

Initiate the reaction by adding 125 µM acetoacetyl-CoA.[4]

-

Immediately monitor the decrease in absorbance at 340 nm.

-

The rate of NAD(P)H oxidation is proportional to the enzyme activity.

Assay for Acetoacetyl-CoA Thiolase Activity

Principle: The thiolytic cleavage of acetoacetyl-CoA is monitored by the decrease in absorbance at 303 nm, which is characteristic of the Mg2+-enolate form of acetoacetyl-CoA.[6]

Reagents:

-

100 mM Tris-HCl buffer, pH 8.0

-

20 mM MgCl2

-

2 mM dithiothreitol (B142953) (DTT)

-

Acetoacetyl-CoA solution

-

Purified acetoacetyl-CoA thiolase enzyme

Procedure:

-

Prepare the assay buffer containing Tris-HCl, MgCl2, and DTT.

-

In a cuvette, add the assay buffer and varying concentrations of acetoacetyl-CoA.

-

Equilibrate to the desired temperature.

-

Initiate the reaction by adding the enzyme.

-

Monitor the decrease in absorbance at 303 nm.

-

The initial reaction rates are used to determine the kinetic parameters.

Assay for Succinate-Semialdehyde Dehydrogenase Activity

Principle: The enzymatic activity is determined by monitoring the reduction of NAD(P)+ to NAD(P)H at 340 nm, which is coupled to the oxidation of succinic semialdehyde to succinate.[7]

Reagents:

-

87 mM potassium pyrophosphate buffer, pH 8.6[7]

-

3 mM 2-mercaptoethanol[7]

-

1.3 mM NADP+[7]

-

5.0 mM succinic semialdehyde[7]

-

Purified succinate-semialdehyde dehydrogenase enzyme

Procedure:

-

Prepare a reaction cocktail containing potassium pyrophosphate buffer and 2-mercaptoethanol.

-

In a cuvette, mix the reaction cocktail, NADP+, and succinic semialdehyde.

-

Equilibrate to 25°C and monitor the baseline absorbance at 340 nm.[7]

-

Initiate the reaction by adding the enzyme solution.

-

Record the increase in absorbance at 340 nm for approximately 5 minutes.

-

Calculate the enzyme activity from the linear rate of absorbance change.

Experimental Workflows and Logical Relationships

The following diagrams illustrate typical experimental workflows for enzyme characterization and the logical relationship of the enzymes in the metabolic pathway.

This guide provides a foundational understanding of the core enzymes in 4-hydroxybutyryl-CoA metabolism. The provided data and protocols should serve as a valuable resource for researchers in their experimental design and data interpretation. Further research into the specific isozymes from different organisms will undoubtedly reveal more nuances in the regulation and kinetics of this important metabolic pathway.

References

- 1. uniprot.org [uniprot.org]

- 2. Role of 4-Hydroxybutyrate-CoA Synthetase in the CO2 Fixation Cycle in Thermoacidophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Frontiers | Acetogenic production of 3-Hydroxybutyrate using a native 3-Hydroxybutyryl-CoA Dehydrogenase [frontiersin.org]

- 5. Acetogenic production of 3-Hydroxybutyrate using a native 3-Hydroxybutyryl-CoA Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

The Central Role of 4-Hydroxybutyryl-CoA in Microbial Metabolic Plasticity

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the intricate world of microbial metabolism, certain molecules stand out for their central role in diverse biochemical pathways. One such pivotal intermediate is 4-hydroxybutyryl-CoA (4-HB-CoA). This thioester is a cornerstone in several key metabolic routes, including autotrophic carbon fixation and the fermentation of amino acids. Its presence and turnover are critical for the survival and proliferation of a wide range of microorganisms, particularly those thriving in extreme environments. This technical guide provides an in-depth exploration of the metabolic significance of 4-HB-CoA, detailing the pathways in which it participates, the enzymes that catalyze its transformations, and the experimental methodologies used to study its function.

Metabolic Pathways Involving 4-Hydroxybutyryl-CoA

4-HB-CoA is a key intermediate in at least three major microbial metabolic pathways: the 3-hydroxypropionate (B73278)/4-hydroxybutyrate (3-HP/4-HB) cycle, the dicarboxylate/4-hydroxybutyrate (DC/4-HB) cycle, and the fermentation of 4-aminobutyrate.

The 3-Hydroxypropionate/4-Hydroxybutyrate (3-HP/4-HB) Cycle

This carbon fixation pathway is predominantly found in thermoacidophilic archaea of the order Sulfolobales.[1] It is a highly energy-efficient mechanism for converting inorganic carbon (CO2) into cellular building blocks.[2][3] The cycle is bifurcated, with one branch leading to the synthesis of 3-hydroxypropionate and the other, involving 4-HB-CoA, regenerating the initial CO2 acceptor, acetyl-CoA.[4]

The key steps involving 4-HB-CoA in the 3-HP/4-HB cycle are:

-

Formation of 4-Hydroxybutyrate: Succinyl-CoA, an intermediate of the cycle, is reduced to 4-hydroxybutyrate.

-

Activation to 4-Hydroxybutyryl-CoA: 4-hydroxybutyrate is activated to its CoA thioester, 4-hydroxybutyryl-CoA, by the enzyme 4-hydroxybutyrate-CoA ligase.[5][6] In Crenarchaeota, this enzyme is AMP-forming, while in Thaumarchaeota, an ADP-forming variant is found, making the thaumarchaeal cycle energetically more efficient.[7]

-

Dehydration to Crotonyl-CoA: The unique and oxygen-sensitive enzyme 4-hydroxybutyryl-CoA dehydratase catalyzes the dehydration of 4-hydroxybutyryl-CoA to crotonyl-CoA.[8][9] This enzyme contains a [4Fe-4S] cluster and FAD.[10][11]

-

Conversion to Acetyl-CoA: Crotonyl-CoA is then further metabolized through a series of reactions, including hydration, oxidation, and thiolytic cleavage, to yield two molecules of acetyl-CoA.[6][12] One of these acetyl-CoA molecules is regenerated for the next turn of the cycle, while the other is available for biosynthesis.

The Dicarboxylate/4-Hydroxybutyrate (DC/4-HB) Cycle

The DC/4-HB cycle is another autotrophic carbon fixation pathway that utilizes 4-HB-CoA and is found in anaerobic or microaerophilic archaea, such as Ignicoccus hospitalis.[8][13] This cycle also generates acetyl-CoA from two molecules of CO2. A key distinction from the 3-HP/4-HB cycle is the initial carboxylation step.

The central steps involving 4-HB-CoA in the DC/4-HB cycle are:

-

Formation of Succinyl-CoA: Acetyl-CoA is reductively carboxylated to pyruvate, which is then converted to phosphoenolpyruvate (B93156) (PEP). A second carboxylation of PEP yields oxaloacetate, which is subsequently reduced to succinyl-CoA via reactions of an incomplete reductive citric acid cycle.[8][14]

-

Conversion to 4-Hydroxybutyryl-CoA: Succinyl-CoA is reduced to 4-hydroxybutyrate, which is then activated to 4-hydroxybutyryl-CoA.[13]

-

Dehydration and Cleavage: Similar to the 3-HP/4-HB cycle, 4-hydroxybutyryl-CoA dehydratase converts 4-hydroxybutyryl-CoA to crotonyl-CoA, which is then processed to two molecules of acetyl-CoA.[8][15]

Fermentation of 4-Aminobutyrate

In certain anaerobic bacteria, such as Clostridium aminobutyricum, 4-HB-CoA is a key intermediate in the fermentation of 4-aminobutyrate (GABA).[9][16] This pathway allows these organisms to utilize GABA as a source of carbon and energy.

The steps involving 4-HB-CoA in this pathway are:

-

Formation of 4-Hydroxybutyrate: 4-aminobutyrate is converted to succinic semialdehyde, which is then reduced to 4-hydroxybutyrate.[9]

-

Activation to 4-Hydroxybutyryl-CoA: 4-hydroxybutyrate is activated to 4-hydroxybutyryl-CoA by the enzyme 4-hydroxybutyrate CoA-transferase, which utilizes acetyl-CoA as the CoA donor.[16][17]

-

Dehydration to Crotonyl-CoA: As in the autotrophic cycles, 4-hydroxybutyryl-CoA dehydratase catalyzes the conversion of 4-hydroxybutyryl-CoA to crotonyl-CoA.[9][18]

-

Disproportionation to Butyrate (B1204436) and Acetate: Crotonyl-CoA then undergoes disproportionation to yield butyrate and acetate, with the concomitant conservation of energy.[9]

Quantitative Data on Key Enzymes

The efficiency and regulation of the metabolic pathways involving 4-HB-CoA are determined by the kinetic properties of their constituent enzymes. The following tables summarize available quantitative data for key enzymes in these pathways.

Table 1: Kinetic Parameters of 4-Hydroxybutyryl-CoA Dehydratase

| Organism | Substrate | Km (µM) | Vmax (U/mg) | Reference |

| Clostridium aminobutyricum | 4-Hydroxybutyryl-CoA | 40 | 12 | [9] |

| Metallosphaera sedula | 4-Hydroxybutyryl-CoA | 150 | 2.5 | [6] |

Table 2: Kinetic Parameters of 4-Hydroxybutyrate-CoA Ligase/Transferase

| Organism | Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Reference |

| Metallosphaera sedula | 4-Hydroxybutyrate-CoA ligase (AMP-forming) | 4-Hydroxybutyrate | 300 | 0.8 | [6] |

| Clostridium kluyveri | 4-Hydroxybutyrate CoA-transferase | 4-Hydroxybutyrate | 1300 | 110 | [16] |

Experimental Protocols

The study of 4-HB-CoA metabolism requires specialized experimental techniques, often performed under anaerobic conditions due to the oxygen sensitivity of key enzymes.

Assay for 4-Hydroxybutyryl-CoA Dehydratase

This assay measures the formation of crotonyl-CoA from 4-hydroxybutyryl-CoA. The increase in absorbance at 263 nm due to the formation of the thioester double bond of crotonyl-CoA is monitored.

Materials:

-

Anaerobic cuvettes

-

Spectrophotometer

-

Anaerobic chamber or glove box

-

Buffer: 100 mM potassium phosphate, pH 7.0, containing 2 mM DTT

-

Substrate: 4-hydroxybutyryl-CoA (synthesized in situ or chemically)

-

Enzyme: Purified 4-hydroxybutyryl-CoA dehydratase

Procedure:

-

Prepare all solutions and the spectrophotometer under anaerobic conditions.

-

In an anaerobic cuvette, add the reaction buffer.

-

Add the purified 4-hydroxybutyryl-CoA dehydratase to the cuvette.

-

Initiate the reaction by adding 4-hydroxybutyryl-CoA.

-

Immediately monitor the increase in absorbance at 263 nm over time.

-

Calculate the enzyme activity using the extinction coefficient for crotonyl-CoA (ε = 7.1 mM-1 cm-1).

Assay for 4-Hydroxybutyrate-CoA Ligase (Synthetase)

This assay measures the ATP-dependent formation of 4-hydroxybutyryl-CoA from 4-hydroxybutyrate and CoA. A coupled enzyme assay is often used to continuously monitor the reaction.

Materials:

-

Spectrophotometer

-

Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2

-

Substrates: 4-hydroxybutyrate, ATP, CoA

-

Coupling enzymes: 4-hydroxybutyryl-CoA dehydratase, crotonase, 3-hydroxyacyl-CoA dehydrogenase

-

NAD+

-

Enzyme: Purified 4-hydroxybutyrate-CoA ligase

Procedure:

-

To a cuvette, add the reaction buffer, 4-hydroxybutyrate, ATP, CoA, and NAD+.

-

Add the coupling enzymes (4-hydroxybutyryl-CoA dehydratase, crotonase, and 3-hydroxyacyl-CoA dehydrogenase).

-

Incubate for a few minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding the purified 4-hydroxybutyrate-CoA ligase.

-

Monitor the increase in absorbance at 340 nm due to the formation of NADH.

-

The rate of NADH formation is directly proportional to the activity of 4-hydroxybutyrate-CoA ligase.

Conclusion

4-Hydroxybutyryl-CoA stands as a critical metabolic node in a fascinating array of microbial metabolic pathways. Its role in both carbon fixation and fermentation highlights the metabolic versatility that enables microorganisms to thrive in diverse and often challenging environments. The unique biochemistry of the enzymes involved in 4-HB-CoA metabolism, particularly the oxygen-sensitive 4-hydroxybutyryl-CoA dehydratase, presents exciting avenues for future research. A deeper understanding of these pathways and their regulation holds significant potential for applications in biotechnology, such as the engineering of novel carbon fixation pathways in industrial microorganisms, and in drug development, through the targeting of essential metabolic routes in pathogenic microbes. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of microbial metabolism.

References

- 1. A 3-hydroxypropionate/4-hydroxybutyrate autotrophic carbon dioxide assimilation pathway in Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Hydroxypropionate/4-hydroxybutyrate cycle - Wikipedia [en.wikipedia.org]

- 3. Reaction Kinetic Analysis of the 3-Hydroxypropionate/4-Hydroxybutyrate CO2 Fixation Cycle in Extremely Thermoacidophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of 4-Hydroxybutyrate-CoA Synthetase in the CO2 Fixation Cycle in Thermoacidophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conversion of 4-Hydroxybutyrate to Acetyl Coenzyme A and Its Anapleurosis in the Metallosphaera sedula 3-Hydroxypropionate/4-Hydroxybutyrate Carbon Fixation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. pnas.org [pnas.org]

- 9. Substrate-Induced Radical Formation in 4-Hydroxybutyryl Coenzyme A Dehydratase from Clostridium aminobutyricum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Hydroxybutyryl-CoA dehydratase from Clostridium aminobutyricum: characterization of FAD and iron-sulfur clusters involved in an overall non-redox reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Frontiers | (S)-3-Hydroxybutyryl-CoA Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus [frontiersin.org]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. A dicarboxylate/4-hydroxybutyrate autotrophic carbon assimilation cycle in the hyperthermophilic Archaeum Ignicoccus hospitalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fermentation of 4-aminobutyrate by Clostridium aminobutyricum: cloning of two genes involved in the formation and dehydration of 4-hydroxybutyryl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. KEGG ORTHOLOGY: K18122 [genome.jp]

- 18. uniprot.org [uniprot.org]

The Biosynthesis of 4-Hydroxybutyryl-CoA from Succinyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway converting succinyl-CoA to 4-hydroxybutyryl-CoA. This metabolic route is a key component of specialized carbon fixation cycles in certain archaea and also plays a role in fermentation pathways in anaerobic bacteria. A thorough understanding of the enzymes, kinetics, and regulatory mechanisms governing this conversion is crucial for applications in metabolic engineering, synthetic biology, and the development of novel therapeutics targeting these pathways.

The Core Biosynthetic Pathway

The conversion of succinyl-CoA to 4-hydroxybutyryl-CoA is a three-step enzymatic process. It begins with the reduction of succinyl-CoA to succinic semialdehyde, followed by a second reduction to 4-hydroxybutyrate, and culminates in the activation of 4-hydroxybutyrate to its coenzyme A thioester, 4-hydroxybutyryl-CoA.

The enzymes involved are:

-

Succinyl-CoA reductase (SucD) : Catalyzes the NADPH-dependent reduction of succinyl-CoA to succinic semialdehyde.[1]

-

Succinic semialdehyde reductase (SSR) : Catalyzes the reduction of succinic semialdehyde to 4-hydroxybutyrate, typically using NADPH as the electron donor.[2]

-

4-Hydroxybutyrate-CoA ligase (4-HBCoA ligase) or 4-Hydroxybutyrate-CoA transferase (4-HBCoA transferase) : Catalyzes the final activation step. This can occur via two distinct mechanisms:

This pathway is integral to the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle, an autotrophic carbon fixation pathway found in some thermoacidophilic archaea like Metallosphaera sedula.[3][6] In this cycle, succinyl-CoA is an intermediate derived from the carboxylation of acetyl-CoA, and its subsequent conversion to 4-hydroxybutyryl-CoA is a critical phase of the cycle.[7] The pathway also functions in the reverse direction in some anaerobic bacteria, such as Clostridium kluyveri, as part of fermentation processes.[1]

Quantitative Data on Pathway Enzymes

The kinetic properties of the enzymes in the 4-hydroxybutyryl-CoA synthesis pathway have been characterized in several organisms. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Kinetic Parameters of Succinyl-CoA Reductase

| Organism | Substrate | Km (µM) | Vmax (µmol·min-1·mg-1) | kcat (s-1) | Notes | Reference |

| Clostridium kluyveri | Succinyl-CoA | 15 ± 2 | 16 ± 1 | - | NADPH-dependent | [1] |

| Clostridium difficile | Succinyl-CoA | 22 ± 4 | 10 ± 1 | - | NADPH-dependent | [1] |

| Metallosphaera sedula | Succinyl-CoA | - | - | - | Activity measured by NADPH consumption. | [8] |

Table 2: Kinetic Parameters of Succinic Semialdehyde Reductase

| Organism | Substrate | Km (µM) | Vmax (µmol·min-1·mg-1) | kcat (s-1) | Notes | Reference |

| Bovine Brain | Succinic Semialdehyde | 4.5 | - | - | NADPH-dependent | [2] |

| Cyanothece sp. ATCC51142 | Succinic Semialdehyde | - | - | - | NAD(P)+-dependent | [9] |

| Bacillus subtilis | Succinic Semialdehyde | - | - | - | NAD(P)+-dependent, exhibits substrate inhibition. | [10] |

| Metallosphaera sedula | Succinic Semialdehyde | 150 | 1.8 | - | NADPH-dependent | [8] |

Table 3: Kinetic Parameters of 4-Hydroxybutyrate-CoA Ligase and Transferase

| Organism | Enzyme Type | Substrate(s) | Km (mM) | Vmax (µmol·min-1·mg-1) | kcat/Km (s-1·mM-1) | Notes | Reference |

| Clostridium aminobutyricum | Transferase | 4-Hydroxybutyrate | - | - | - | Uses acetyl-CoA as CoA donor. | [4][5] |

| Acetyl-CoA | - | - | - | [4][5] | |||

| Metallosphaera sedula | Ligase | 4-Hydroxybutyrate | - | - | - | AMP-forming | [3] |

| Nitrosopumilus maritimus | Ligase | 4-Hydroxybutyrate | 0.37 | - | - | ADP-forming | [11] |

| Acetate | 200 | - | - | [11] | |||

| Propionate | 88 | - | - | [11] | |||

| Butyrate | 5 | - | - | [11] |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducing and building upon existing research.

Enzyme Assay for Succinyl-CoA Reductase

This protocol is adapted from studies on Clostridium kluyveri succinyl-CoA reductase.[1]

Principle: The activity of succinyl-CoA reductase is determined by monitoring the decrease in absorbance at 365 nm due to the oxidation of NADPH.

Reagents:

-

200 mM HEPES buffer, pH 7.5

-

10 mM NADPH solution

-

10 mM Succinyl-CoA solution

-

Purified succinyl-CoA reductase (CkSucD)

Procedure:

-

Prepare a 300 µL reaction mixture in a quartz cuvette containing:

-

200 mM HEPES, pH 7.5

-

400 µM NADPH

-

400 nM CkSucD

-

-

Incubate the mixture at 30 °C for 1 minute to establish a baseline reading.

-

Initiate the reaction by adding varying concentrations of succinyl-CoA.

-

Monitor the oxidation of NADPH by measuring the decrease in absorbance at 365 nm using a spectrophotometer. The extinction coefficient for NADPH at 365 nm is 3300 M-1cm-1.

-

For specific activity measurements, a final concentration of 1 mM succinyl-CoA can be used.

Enzyme Assay for 4-Hydroxybutyrate-CoA Ligase

This protocol is based on the assay used for the enzyme from Metallosphaera sedula.[3]

Principle: The ligase activity is measured discontinuously by quantifying the substrate-dependent disappearance of free Coenzyme A using 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB).

Reagents:

-

100 mM MOPS/KOH buffer, pH 7.9

-

50 mM MgCl2 solution

-

25 mM ATP solution

-

1.5 mM Coenzyme A solution

-

Purified 4-hydroxybutyrate-CoA ligase

-

DTNB solution (in a suitable buffer)

-

4-hydroxybutyrate solution

Procedure:

-

Prepare a 600 µL reaction mixture containing:

-

100 mM MOPS/KOH, pH 7.9

-

5 mM MgCl2

-

2.5 mM ATP

-

0.15 mM CoA

-

A specific concentration of 4-hydroxybutyrate

-

Purified enzyme

-

-

Incubate the reaction mixture at 70 °C.

-

At various time points (including a 0-minute time point before heating), withdraw an 80 µL aliquot of the reaction mixture.

-

Immediately add the 80 µL aliquot to 80 µL of cold DTNB solution to stop the reaction and allow the color to develop.

-

Measure the absorbance at 412 nm to determine the concentration of remaining free CoA.

-

The rate of CoA consumption is indicative of the enzyme activity.

Signaling Pathways and Experimental Workflows

Visualizing the biochemical pathway and experimental procedures can aid in understanding the complex relationships between the components.

Caption: Biosynthetic pathway from succinyl-CoA to 4-hydroxybutyryl-CoA.

Caption: Experimental workflow for the succinyl-CoA reductase assay.

Regulation of the Pathway

The conversion of succinyl-CoA to 4-hydroxybutyryl-CoA is subject to regulation at multiple levels, particularly within the context of the 3HP/4HB cycle.

-

Transcriptional Regulation: In Metallosphaera sedula, the expression of genes encoding enzymes of the 3HP/4HB pathway, including those for the conversion of succinyl-CoA to 4-hydroxybutyryl-CoA, is upregulated during autotrophic growth compared to heterotrophic growth. This indicates a coordinated transcriptional control mechanism to ensure the pathway is active when carbon fixation is required.

-

Metabolic Flux Control: Flux analysis in M. sedula suggests that the branch point at succinyl-CoA is critical. A significant portion of the carbon flux can be diverted from the 3HP/4HB cycle at the level of succinyl-CoA to enter the tricarboxylic acid (TCA) cycle for biosynthesis.[3] The activity of 4-hydroxybutyrate-CoA ligase is thought to be a key factor in governing the flux between the succinate (B1194679) and acetyl-CoA branches of the 3HP/4HB pathway.[12][13]

-

Post-translational Regulation: There is evidence to suggest that post-translational modifications may play a role in regulating enzyme activity in this pathway. For instance, in M. sedula, it has been proposed that the activity of 4-hydroxybutyrate-CoA ligase could be modulated by a protein acetyltransferase (Pat)/Sir2-dependent system.[3][12][13]

Conclusion

The biosynthesis of 4-hydroxybutyryl-CoA from succinyl-CoA is a fundamental metabolic pathway in certain microorganisms, with significant implications for carbon metabolism and energy conservation. The enzymes catalyzing this conversion exhibit a range of kinetic properties and are subject to sophisticated regulatory mechanisms. The data and protocols presented in this guide offer a valuable resource for researchers in microbiology, biochemistry, and biotechnology. Further investigation into the structure-function relationships of these enzymes and the intricate regulatory networks that control this pathway will undoubtedly open new avenues for the development of bio-based chemicals and novel therapeutic strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kinetics and mechanism of an NADPH-dependent succinic semialdehyde reductase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conversion of 4-Hydroxybutyrate to Acetyl Coenzyme A and Its Anapleurosis in the Metallosphaera sedula 3-Hydroxypropionate/4-Hydroxybutyrate Carbon Fixation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification and properties of 4-hydroxybutyrate coenzyme A transferase from Clostridium aminobutyricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification and properties of 4-hydroxybutyrate coenzyme A transferase from Clostridium aminobutyricum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Hydroxypropionate/4-hydroxybutyrate cycle - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Reaction Kinetic Analysis of the 3-Hydroxypropionate/4-Hydroxybutyrate CO2 Fixation Cycle in Extremely Thermoacidophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic and structural insights into enzymatic mechanism of succinic semialdehyde dehydrogenase from Cyanothece sp. ATCC51142 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic characterization and molecular modeling of NAD(P)(+)-dependent succinic semialdehyde dehydrogenase from Bacillus subtilis as an ortholog YneI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Conversion of 4-hydroxybutyrate to acetyl coenzyme A and its anapleurosis in the Metallosphaera sedula 3-hydroxypropionate/4-hydroxybutyrate carbon fixation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dicarboxylate/4-Hydroxybutyrate Cycle: An In-depth Technical Guide to its Evolutionary Significance and Core Functionality

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fixation of inorganic carbon into organic matter is a fundamental process for life on Earth. While the Calvin-Benson-Bassham (CBB) cycle is the most well-known carbon fixation pathway, several other pathways have evolved, particularly in the archaeal domain. Among these, the dicarboxylate/4-hydroxybutyrate (DC/4-HB) cycle stands out as a testament to the metabolic ingenuity of early life. This technical guide provides a comprehensive overview of the DC/4-HB cycle, detailing its evolutionary significance, core biochemical pathway, energetic requirements, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this ancient and efficient carbon fixation mechanism.

Evolutionary Significance: A Window into Primordial Metabolism

The dicarboxylate/4-hydroxybutyrate cycle is a key carbon fixation pathway in anaerobic and hyperthermophilic archaea, particularly within the orders Thermoproteales and Desulfurococcales.[1][2] Its prevalence in these deeply branching lineages of the tree of life suggests it is an ancient pathway, likely predating the rise of oxygen in Earth's atmosphere. Several key features of the DC/4-HB cycle support its positioning as a primordial carbon fixation mechanism:

-

Anaerobic Nature: The cycle relies on several oxygen-sensitive enzymes, including iron-sulfur proteins, restricting its operation to strictly anaerobic environments.[3][4] This is consistent with the anoxic conditions of the early Earth.

-

Use of Ferredoxin: The cycle utilizes reduced ferredoxin as a low-potential electron donor, a characteristic of many ancient metabolic pathways.[3]

-

Iron-Sulfur World Hypothesis: The prevalence of iron-sulfur proteins and thioesters in the DC/4-HB cycle aligns with the "iron-sulfur world" hypothesis, which posits that early life chemistry was centered around iron-sulfur minerals.[3][4]

-

Energetic Efficiency in Anoxic Conditions: The DC/4-HB cycle is considered an energetically efficient pathway for carbon fixation in anaerobic settings.[1]

The study of the DC/4-HB cycle provides valuable insights into the evolution of metabolism and the strategies employed by early life to sustain autotrophy in extreme environments.

The Core Pathway: A Step-by-Step Enzymatic Journey

The dicarboxylate/4-hydroxybutyrate cycle can be conceptually divided into two main parts. The first part involves the fixation of two inorganic carbon molecules (CO2 and bicarbonate) to generate succinyl-CoA. The second part regenerates the initial acetyl-CoA acceptor molecule, producing a second molecule of acetyl-CoA as the net product for biosynthesis.

The key enzymes and reactions of the cycle are as follows:[2][5][6]

-

Pyruvate Synthase: Acetyl-CoA is reductively carboxylated with CO2 to form pyruvate, using reduced ferredoxin as the electron donor.

-

Pyruvate:water dikinase (or PEP synthase): Pyruvate is converted to phosphoenolpyruvate (B93156) (PEP).

-

Phosphoenolpyruvate (PEP) Carboxylase: PEP is carboxylated with bicarbonate (HCO3-) to form oxaloacetate.

-

Malate Dehydrogenase: Oxaloacetate is reduced to malate.

-

Fumarase: Malate is dehydrated to fumarate.

-

Fumarate Reductase: Fumarate is reduced to succinate.

-

Succinyl-CoA Synthetase: Succinate is activated to succinyl-CoA.

-

Succinyl-CoA Reductase: Succinyl-CoA is reduced to succinic semialdehyde.

-

Succinic Semialdehyde Reductase: Succinic semialdehyde is reduced to 4-hydroxybutyrate.

-

4-Hydroxybutyrate-CoA Ligase (or Synthetase): 4-hydroxybutyrate is activated to 4-hydroxybutyryl-CoA.

-

4-Hydroxybutyryl-CoA Dehydratase: 4-hydroxybutyryl-CoA is dehydrated to crotonyl-CoA.

-

Crotonyl-CoA Hydratase (Enoyl-CoA hydratase): Crotonyl-CoA is hydrated to (S)-3-hydroxybutyryl-CoA.

-

(S)-3-Hydroxybutyryl-CoA Dehydrogenase: (S)-3-hydroxybutyryl-CoA is oxidized to acetoacetyl-CoA.

-

Acetoacetyl-CoA β-ketothiolase: Acetoacetyl-CoA is cleaved with the addition of a new CoA molecule to yield two molecules of acetyl-CoA.

One of these acetyl-CoA molecules re-enters the cycle, while the other is available for biosynthesis.

Data Presentation: Quantitative Insights into Carbon Fixation

A comprehensive understanding of the dicarboxylate/4-hydroxybutyrate cycle requires a quantitative analysis of its enzyme kinetics and a comparison of its energetic efficiency with other known carbon fixation pathways.

Table 1: Kinetic Properties of Key Enzymes in the Dicarboxylate/4-Hydroxybutyrate Cycle

| Enzyme | Organism | Substrate(s) | K_m (μM) | V_max (U/mg) | Reference |